4,5-Diamino-6-methyl-2-thiopyrimidine

Physicochemical profiling Ionization state Drug-likeness prediction

Researchers requiring vicinal 4,5-diamino groups for purine cyclocondensation cannot substitute 4,6- or 2,4-diamino analogs. This compound enables regioselective annulation to 6-methylpurine-2-thiones. - **Key differentiator**: 4,5-diamino motif (vs. 4,6 or 2,4) - non-negotiable for imidazole ring formation. - **Thermal robustness**: BP 291.8 °C (62.5 °C higher than des-methyl analog); stable under high-T cyclizations. - **Orthogonal handles**: Thione (S-alkylation) + two amino groups (N-acylation/Schiff base) for SAR libraries.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 6305-99-3
Cat. No. B12120315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-6-methyl-2-thiopyrimidine
CAS6305-99-3
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=S)N1)N)N
InChIInChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10)
InChIKeyBGLOHALSDHKLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino-6-methyl-2-thiopyrimidine (CAS 6305-99-3): A 4,5-Diamino-2-thiopyrimidine Scaffold for Purine Synthesis and Derivative Generation


4,5-Diamino-6-methyl-2-thiopyrimidine (CAS 6305-99-3) is a heterocyclic thioamide belonging to the 2-thiopyrimidine class, with the molecular formula C₅H₈N₄S and a molecular weight of 156.21 g/mol [1]. It features two amino groups at the 4 and 5 positions, a methyl group at the 6 position, and a thione/thiol moiety at the 2 position that exists in a tautomeric equilibrium [2]. This substitution pattern distinguishes it from common analogs such as 4,5-diamino-2-mercaptopyrimidine (lacking the 6-methyl group), 4,6-diaminopyrimidine-2-thiol (bearing amino groups at different positions), and 2,4-diamino-6-methylpyrimidine (lacking the thione/thiol sulfur) . The compound is cataloged under NSC 22723 and is recognized primarily as a versatile synthetic intermediate for constructing fused heterocyclic systems including purines, pteridines, and other biologically relevant scaffolds [2].

Why 4,5-Diamino-6-methyl-2-thiopyrimidine Cannot Be Casually Replaced by In-Class Analogs: Physicochemical and Synthetic Consequences of the 4,5-Diamino-6-methyl-2-thione Substitution Pattern


Within the broader 2-thiopyrimidine and diaminopyrimidine chemical space, subtle changes in substitution pattern produce large shifts in physicochemical properties and synthetic utility. The target compound's predicted pKa of 11.14 differs by 3.45 log units from the 7.69 pKa of 4,5-diamino-2-mercaptopyrimidine (its closest des-methyl analog), meaning that at physiological pH the target remains predominantly neutral while the comparator is significantly ionized—directly impacting solubility, membrane partitioning, and metal-coordination behavior . The boiling point of 291.8 °C for the target exceeds that of its des-methyl analog (229.3 °C) by approximately 62.5 °C, indicating fundamentally different thermal stability relevant to reaction conditions and purification protocols . Critically, the 4,5-diamino motif is a structural prerequisite for cyclocondensation with orthoesters to yield purine-2-thiones; analogs bearing 4,6-diamino or 2,4-diamino substitution patterns cannot participate in this specific annulation pathway, making the target compound non-substitutable in purine-focused synthetic sequences [1]. These converging differences mean that generic substitution based merely on shared 'thiopyrimidine' or 'diaminopyrimidine' classification will fail to reproduce the reactivity, handling characteristics, and downstream synthetic outcomes expected from this specific scaffold.

Quantitative Differentiation Evidence: Physicochemical, Synthetic, and Structural Comparator Data for 4,5-Diamino-6-methyl-2-thiopyrimidine


pKa Shift of 3.45 Log Units Relative to the Des-Methyl Analog Governs Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 4,5-diamino-6-methyl-2-thiopyrimidine is 11.14 ± 0.10, compared with 7.69 ± 0.10 for 4,5-diamino-2-mercaptopyrimidine—the identical scaffold lacking the 6-methyl group . This ΔpKa of 3.45 units corresponds to an approximately 2,800-fold difference in the equilibrium constant for proton dissociation. At pH 7.4, the Henderson–Hasselbalch equation indicates that the target compound is >99.9% in its neutral (un-ionized) form, whereas the des-methyl comparator is approximately 34% ionized (deprotonated at the thiol/thione position). The 6-methyl group exerts a marked electron-donating inductive effect that stabilizes the protonated thione tautomer, directly accounting for the elevated pKa [1].

Physicochemical profiling Ionization state Drug-likeness prediction

Boiling Point Elevated by ~63 °C Over the Des-Methyl Analog Confers Different Thermal Handling Requirements

The predicted boiling point of 4,5-diamino-6-methyl-2-thiopyrimidine is 291.8 ± 43.0 °C at 760 mmHg, whereas 4,5-diamino-2-mercaptopyrimidine (lacking the 6-methyl group) has a predicted boiling point of 229.3 ± 50.0 °C . This difference of approximately 62.5 °C is attributed to the additional methyl group increasing molecular weight (156.21 vs. 142.18 g/mol) and enhancing intermolecular hydrogen-bonding networks involving the amino and thione functionalities. The higher boiling point of the target compound indicates greater thermal robustness, permitting harsher reaction conditions (e.g., high-temperature cyclocondensations) without decomposition, while also requiring adjusted distillation or sublimation parameters during purification .

Thermal stability Purification Process chemistry

4,5-Diamino Substitution Pattern Is a Prerequisite for Orthoester-Mediated Cyclocondensation to Purine-2-thiones—Not Accessible with 4,6- or 2,4-Diamino Analogs

Brown et al. (1972) demonstrated that 4,5-diamino-6-methylpyrimidine-2-thione undergoes cyclocondensation with carbon disulfide in pyridine to yield 6-methylpurine-2,8-dithione, and with orthoesters to give 8-substituted purine-2-thiones [1]. This reactivity is mechanistically dependent on the vicinal (adjacent) 4,5-diamino arrangement, which provides the two nitrogen atoms required for annulation of the imidazole ring of the purine nucleus. Analogs bearing amino groups at the 4,6-positions (e.g., 4,6-diaminopyrimidine-2-thiol, CAS 1004-39-3) or 2,4-positions (e.g., 2,4-diamino-6-methylpyrimidine, CAS 1791-73-7) cannot engage in this specific cyclization pathway because their amino groups are either not vicinal or not positioned to form the requisite five-membered ring upon reaction with orthoesters or carbon disulfide [2]. The 6-methyl group further directs regioselectivity by electronically and sterically influencing the cyclization outcome, making the target compound a uniquely suited precursor for 6-methyl-substituted purine libraries [1].

Purine synthesis Cyclocondensation Heterocyclic chemistry

Lower Density (1.64 vs. 1.78 g/cm³) Indicates Distinct Crystal Packing and Potential Solubility Differences

The experimentally reported and predicted density of 4,5-diamino-6-methyl-2-thiopyrimidine is 1.64 g/cm³, while both 4,5-diamino-2-mercaptopyrimidine (CAS 14623-58-6) and 4,6-diaminopyrimidine-2-thiol (CAS 1004-39-3) exhibit densities of 1.78 g/cm³ . This 0.14 g/cm³ (approximately 8%) lower density for the target compound reflects the effect of the 6-methyl group on molecular packing—the methyl substituent introduces additional excluded volume that disrupts the closer packing observed in the des-methyl analogs. Lower crystal density is generally associated with weaker intermolecular forces in the solid state, which can translate into higher solubility in organic solvents, lower lattice energy, and potentially different milling or formulation behavior [1].

Solid-state properties Formulation Crystal engineering

Thione–Thiol Tautomerism Enables Regioselective S- vs. N-Derivatization Not Possible with 2,4-Diamino or 4,5-Diamino (Oxygen) Analogs

4,5-Diamino-6-methyl-2-thiopyrimidine exists in a thione–thiol tautomeric equilibrium, as confirmed by IR, NMR, and X-ray diffraction studies on structurally related diaminopyrimidine-thiones [1]. In the thione form, the sulfur atom at position 2 carries a double bond (C=S), rendering it a soft nucleophile susceptible to S-alkylation; in the thiol form, the sulfur exists as a thiol (C–SH) with distinct protonation and metal-coordination behavior. This tautomeric duality provides two chemically addressable sites—the 2-thione/thiol sulfur and the 4,5-diamino nitrogens—that can be selectively derivatized by controlling pH and reaction conditions [2]. By contrast, 2,4-diamino-6-methylpyrimidine (CAS 1791-73-7), which bears an oxygen atom or amino group at position 2 instead of sulfur, lacks this thione–thiol equilibrium entirely, eliminating S-centered reactivity and reducing the number of orthogonal derivatization handles available for library synthesis . Similarly, 4,5-diaminopyrimidine (CAS 13754-19-3) lacks both the sulfur and the 6-methyl group, providing neither the soft-nucleophile reactivity nor the steric/electronic modulation imparted by the methyl substituent .

Tautomerism Regioselective derivatization Coordination chemistry

Procurement-Relevant Application Scenarios for 4,5-Diamino-6-methyl-2-thiopyrimidine Based on Verified Differentiation Evidence


Purine Library Synthesis via Cyclocondensation: Where the 4,5-Diamino Motif Is Structurally Mandatory

Research groups engaged in synthesizing purine-based compound libraries—including kinase inhibitor scaffolds, nucleoside analogs, and phleomycin amplifiers—require a pyrimidine precursor bearing vicinal (adjacent) 4,5-diamino groups to enable annulation of the imidazole ring. As demonstrated by Brown et al. (1972), 4,5-diamino-6-methylpyrimidine-2-thione reacts with carbon disulfide or orthoester–anhydride mixtures to yield 6-methyl-substituted purine-2-thiones and purine-2,8-dithiones [1]. Analogs such as 4,6-diaminopyrimidine-2-thiol or 2,4-diamino-6-methylpyrimidine cannot support this cyclocondensation because their amino groups are not positioned to form the requisite five-membered ring. Procurement of the correct 4,5-diamino-6-methyl-2-thiopyrimidine scaffold is therefore non-negotiable for purine-targeted synthetic campaigns; selecting a 4,6- or 2,4-diamino analog will result in failed cyclization and wasted synthetic effort.

Medicinal Chemistry Derivatization Requiring Orthogonal S- and N-Functionalization Handles

The thione–thiol tautomerism of 4,5-diamino-6-methyl-2-thiopyrimidine provides a sulfur-centered reactive handle (S-alkylation under basic conditions to access the thiol tautomer) that is orthogonal to the amino groups at positions 4 and 5 (available for N-acylation, Schiff base formation, or reductive amination) [2]. This three-handle system permits sequential, chemoselective derivatization to generate diverse compound libraries from a single precursor. By comparison, 2,4-diamino-6-methylpyrimidine (CAS 1791-73-7) lacks sulfur and therefore offers only two amino handles, significantly constraining the diversity of accessible derivatives. For medicinal chemistry groups conducting structure–activity relationship (SAR) exploration where maximizing chemical diversity per synthesis cycle is critical, the target compound's additional orthogonal reactive site justifies its selection over simpler diaminopyrimidines .

Process Chemistry Requiring Thermal Stability Above 250 °C

With a predicted boiling point of 291.8 °C—approximately 62.5 °C higher than the des-methyl analog 4,5-diamino-2-mercaptopyrimidine (229.3 °C)—the target compound tolerates harsher thermal conditions during high-temperature cyclocondensations, melt-phase reactions, or vacuum sublimation purification . This thermal robustness is directly attributable to the electron-donating and steric effects of the 6-methyl group. Process chemists scaling reactions that require sustained heating above 250 °C should select 4,5-diamino-6-methyl-2-thiopyrimidine over the des-methyl analog to avoid thermal decomposition and ensure consistent product yields.

Coordination Chemistry and Metal Complex Synthesis Exploiting Thione–Thiol Tautomerism

The thione–thiol tautomeric equilibrium of 2-thiopyrimidine derivatives enables pH-dependent switching between sulfur-donor (thiolate) and nitrogen-donor (amino) coordination modes to metal ions. The elevated pKa of 11.14 for the target compound means the thione form predominates under neutral and mildly basic conditions, favoring S→M coordination to soft metal ions (e.g., Cu(I), Ag(I), Au(III)) [3][4]. This coordination behavior is distinct from that of 4,5-diamino-2-mercaptopyrimidine (pKa 7.69), which is already partially deprotonated at neutral pH and may exhibit different metal-binding stoichiometry. Researchers developing metallodrug candidates or metal-organic frameworks where precise control over metal coordination geometry is required should consider this pKa-driven difference when selecting between the 6-methyl and des-methyl scaffolds .

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